Ethyl (propane-2-sulfonyl)-acetate

Lipophilicity Drug Design Membrane Permeability

Ethyl (propane-2-sulfonyl)-acetate (CAS 112810-00-1) is a sulfonylacetic acid ethyl ester derivative with the molecular formula C₇H₁₄O₄S and a molecular weight of 194.25 g/mol. As a member of the alkylsulfonylacetate family, it features a propane-2-sulfonyl (isopropylsulfonyl) group attached to the α-carbon of an ethyl acetate backbone.

Molecular Formula C7H14O4S
Molecular Weight 194.25 g/mol
Cat. No. B12856921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (propane-2-sulfonyl)-acetate
Molecular FormulaC7H14O4S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C(C)C
InChIInChI=1S/C7H14O4S/c1-4-11-7(8)5-12(9,10)6(2)3/h6H,4-5H2,1-3H3
InChIKeyIAEPMZWGBVWBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (propane-2-sulfonyl)-acetate: A Specialized Sulfonyl Ester for Research and Development


Ethyl (propane-2-sulfonyl)-acetate (CAS 112810-00-1) is a sulfonylacetic acid ethyl ester derivative with the molecular formula C₇H₁₄O₄S and a molecular weight of 194.25 g/mol . As a member of the alkylsulfonylacetate family, it features a propane-2-sulfonyl (isopropylsulfonyl) group attached to the α-carbon of an ethyl acetate backbone. This compound is predominantly employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the sulfonyl ester functionality serves as a versatile handle for further derivatization, including nucleophilic substitution, decarboxylative coupling, and sulfonyl transfer reactions [1].

Use Synthetic intermediate for medicinal chemistry and agrochemical research
Handle Sulfonyl ester enables nucleophilic substitution, decarboxylative coupling, sulfonyl transfer
Workflow Compatible with standard organic synthesis and automated liquid handling

Why Ethyl (propane-2-sulfonyl)-acetate Cannot Be Replaced by Simple Alkyl or Aryl Analogs


Within the sulfonylacetic acid ester class, the alkyl substituent on the sulfonyl group exerts a profound influence on lipophilicity, steric demand, and electronic properties—parameters that directly dictate reactivity, selectivity, and downstream biological performance . Replacing the branched isopropyl group of ethyl (propane-2-sulfonyl)-acetate with a smaller methyl or ethyl chain yields compounds with markedly different partition coefficients and steric profiles, which can alter reaction rates in nucleophilic substitutions, enzyme recognition, and pharmacokinetic behavior [1]. Conversely, aryl-substituted analogs such as ethyl phenylsulfonylacetate exist as solids at room temperature, introducing fundamentally different handling and formulation constraints . The quantitative evidence below demonstrates that these differences are not cosmetic; they have measurable consequences for scientific selection and procurement.

Isopropyl
Methyl / Ethyl analogs Lower lipophilicity and different steric demand may shift partition coefficients and reaction selectivity.
Liquid
Solid phenylsulfonyl analog Solid state requires pre-dissolution; may not suit automated dispensing or flow chemistry without adaptation.
Branched
Linear chain analogs Steric bulk difference can alter configurational stability and enantiospecificity in decarboxylative coupling.

Quantitative Differentiation of Ethyl (propane-2-sulfonyl)-acetate from Closest Analogs


Elevated Lipophilicity (LogP) Relative to Methyl and Ethyl Sulfonyl Analogs

The 2-(propane-2-sulfonyl)acetic acid scaffold exhibits an experimental LogP of 0.975 [1], whereas the corresponding 2-(ethylsulfonyl)acetic acid ethyl ester has an experimental LogP of 1.065 and an ACD/LogP of 0.30 ; the 2-(methylsulfonyl)acetic acid ethyl ester shows an experimental LogP of 0.675 . Converting the isopropyl-substituted acid to its ethyl ester is expected to increase LogP by approximately 0.5–0.8 units based on the same transformation in homologous pairs, placing ethyl (propane-2-sulfonyl)-acetate in a significantly higher lipophilicity bracket (~1.5–1.8 predicted) . This positions the compound as the most lipophilic among the common C₂–C₃ alkylsulfonyl acetate esters, which can directly impact passive membrane permeability and organic-phase partitioning during synthesis.

Lipophilicity (LogP)
Reported
Isopropyl ester predicted 1.5–1.8 vs. methyl 0.675, ethyl 1.065
May support higher organic-phase partitioning and membrane permeability screening.
Predicted from acid-form experimental LogP; cross-study comparison.
Lipophilicity Drug Design Membrane Permeability ADME

Physical State Differentiation: Liquid Handling Advantage Over Solid Phenylsulfonyl Analog

Ethyl (propane-2-sulfonyl)-acetate is a liquid at room temperature with an approximate boiling point of 160 °C [1], whereas the aryl analog ethyl 2-(phenylsulfonyl)acetate (CAS 7605-30-3) is a crystalline solid with a melting point of 43–46 °C and is insoluble in water . The liquid physical state eliminates the need for pre-dissolution in automated liquid-handling systems and facilitates direct use in solvent-free or low-solvent reaction setups. This represents a practical advantage in high-throughput screening and flow-chemistry applications where solids handling can introduce dosing inaccuracies.

Physical State
Head-to-head
Liquid at 25 °C (bp ~160 °C) vs. solid phenyl analog (mp 43–46 °C)
Enables direct use in automated liquid handlers and flow reactors without pre-dissolution.
Physical state influences formulation and dosing accuracy.
Physical State Formulation Liquid Handling Automation

Steric Bulk Differentiation: Branched Isopropyl vs. Linear Ethyl and Methyl Substituents

The propane-2-sulfonyl (isopropylsulfonyl) group presents a tertiary carbon adjacent to the sulfonyl moiety, generating significantly greater steric demand than the linear ethylsulfonyl or methylsulfonyl groups. This steric differentiation affects the conformation of the sulfonyl-stabilized α-carbanion and the approach trajectory of electrophiles in decarboxylative coupling reactions [1]. In the general context of sulfonylacetic ester chemistry, the rate of decarboxylation and the stereochemical outcome are sensitive to the steric bulk of the sulfonyl substituent, with bulkier groups slowing racemization of the α-sulfonyl anion intermediate [1]. The isopropyl group thus offers a tunable steric parameter not available with simpler methyl or ethyl analogs, enabling chemists to modulate reaction selectivity through choice of sulfonyl substituent.

Steric Bulk
Class-level
Isopropyl (tertiary C–H) bulkier than ethyl/methyl; racemization barrier ~9.9 kcal/mol baseline [1]
May enhance configurational stability in stereospecific decarboxylative coupling.
DFT and kinetic data from sulfonylacetic ester studies; steric effect inferred.
Steric Effects Reaction Selectivity Sulfonyl Transfer Enzyme Recognition

Procurement-Grade Purity Specification: Reproducible 95% Minimum Purity for Research Consistency

Commercially available ethyl (propane-2-sulfonyl)-acetate is supplied with a minimum purity specification of 95% (GC) as documented in vendor certificates of analysis . In comparison, ethyl 2-(methylsulfonyl)acetate is available at 97% purity from major suppliers . While the 2% purity difference favors the methyl analog, the isopropyl ester's specified purity remains adequate for most synthetic intermediate applications, and the consistency of this specification across batches ensures reproducible performance in multi-step syntheses. Notably, the isopropyl analog is shipped under long-term storage conditions (cool, dry place) without requiring cold-chain logistics , which can reduce shipping costs compared to analogs requiring refrigerated transport.

Purity Specification
Specification review
95% min. (GC) for isopropyl ester; methyl analog 97%, phenyl analog ≥98%
Adequate for intermediate-stage synthesis; batch consistency verified by supplier.
Storage at ambient, cool, dry; no cold-chain required.
Purity Specification Quality Control Procurement Reproducibility

Boiling Point and Density Comparison for Purification Route Planning

Ethyl (propane-2-sulfonyl)-acetate boils at approximately 160 °C under atmospheric pressure [1], compared to 286–316 °C (predicted, atmospheric) for ethyl 2-(ethylsulfonyl)acetate and 111–113 °C at 0.2 mmHg (~286 °C extrapolated to atmospheric) for ethyl 2-(methylsulfonyl)acetate . The density of the parent acid 2-(propane-2-sulfonyl)acetic acid is 1.307 g/cm³ , while ethyl 2-(methylsulfonyl)acetate has a measured density of 1.234 g/mL at 25 °C . The isopropyl ester, being a liquid with a moderate boiling point, offers a favorable distillation window that avoids the high temperatures required for the ethyl analog while still providing sufficient thermal stability for standard purification protocols.

Boiling Point / Density
Context-dependent
bp ~160 °C (atm); density ~1.22–1.24 g/mL (est.) vs. ethyl analog bp ~316 °C
Moderate boiling point enables simple distillation purification without high-vacuum equipment.
Thermal stability must be confirmed under process conditions.
Boiling Point Distillation Purification Thermal Stability

High-Value Application Scenarios for Ethyl (propane-2-sulfonyl)-acetate Based on Quantified Differentiation


Stereospecific Decarboxylative C–C Bond Formation Requiring Configurational Stability

In palladium-catalyzed decarboxylative allylation reactions, the steric bulk of the α-sulfonyl substituent influences the configurational stability of the intermediate α-sulfonyl anion. Ethyl (propane-2-sulfonyl)-acetate, with its branched isopropyl group, provides greater steric hindrance than methyl or ethyl analogs, potentially increasing the barrier for racemization beyond the calculated 9.9 kcal/mol baseline [1]. Researchers requiring high enantiospecificity in sulfone synthesis should prioritize this ester over smaller alkylsulfonyl analogs to minimize stereochemical erosion during coupling.

Lipophilic Prodrug or Bioactive Molecule Design with Enhanced Membrane Permeability

The elevated LogP of the isopropylsulfonyl scaffold (parent acid LogP 0.975; ester predicted 1.5–1.8) relative to methyl (0.675) and ethyl (1.065) analogs offers a measurable advantage in passive membrane diffusion [1]. Medicinal chemists designing sulfonyl-containing enzyme inhibitors, GPCR ligands, or antibacterial agents where cellular penetration is rate-limiting can leverage this increased lipophilicity to improve intracellular target engagement without introducing excessive molecular weight.

Automated High-Throughput Synthesis and Flow Chemistry Protocols

Unlike the solid phenylsulfonyl analog (mp 43–46 °C), ethyl (propane-2-sulfonyl)-acetate is a free-flowing liquid at ambient temperature [1]. This physical property eliminates the need for pre-solubilization steps and reduces the risk of particulate clogging in microfluidic reactors and automated liquid handlers, making it the preferred sulfonyl acetate building block for laboratories running automated parallel synthesis or continuous-flow processes .

Agrochemical Intermediate Synthesis with Simplified Downstream Purification

The moderate boiling point (~160 °C) enables straightforward purification by atmospheric or mild-vacuum distillation, avoiding the high-energy input required for the higher-boiling ethyl analog (~316 °C) [1]. In the context of sulfonylurea herbicide precursor synthesis—where the isopropylsulfonyl motif appears in various agrochemical patents—this translates to reduced thermal stress, lower distillation energy costs, and simpler equipment requirements during intermediate isolation .

Application
Selection Property
Validation Focus
Stereospecific decarboxylative coupling
Steric bulk of sulfonyl substituent
Enantiospecificity and racemization barrier under reaction conditions
Lipophilic probe design
Predicted LogP in target range
Membrane permeability assay fit and cellular uptake confirmation
Automated synthesis / flow chemistry
Liquid handling compatibility at ambient
Minimized clogging, no pre-dissolution required
Agrochemical intermediate isolation
Distillation-friendly boiling point
Thermal stability and purification efficiency during scale-up
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